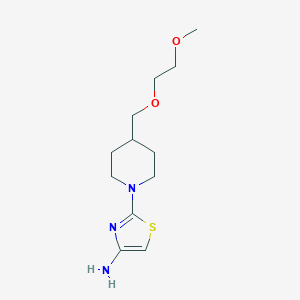

2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine

Description

Properties

Molecular Formula |

C12H21N3O2S |

|---|---|

Molecular Weight |

271.38 g/mol |

IUPAC Name |

2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-1,3-thiazol-4-amine |

InChI |

InChI=1S/C12H21N3O2S/c1-16-6-7-17-8-10-2-4-15(5-3-10)12-14-11(13)9-18-12/h9-10H,2-8,13H2,1H3 |

InChI Key |

WWCNMDXYZVSPJN-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCC1CCN(CC1)C2=NC(=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine typically involves multi-step reactions. One common approach is to start with the piperidine derivative and introduce the thiazole ring through cyclization reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Some of the key areas of interest include:

- Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, show significant antimicrobial properties. They have been tested against several bacterial strains, demonstrating effective inhibition.

- Antitumor Properties : Thiazole-based compounds have been studied for their potential in cancer therapy. They may induce apoptosis in cancer cells through various biochemical pathways, including the activation of caspases and disruption of mitochondrial function.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies

Several studies have highlighted the potential applications of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens.

- Results Summary :

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 2-(4-Methylthiazol) E. coli 10 µg/mL 2-(4-Methylthiazol) S. aureus 8 µg/mL

-

Antitumor Activity Investigation :

- Another research focused on the antitumor effects of thiazole derivatives in vitro.

- The study found that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Mechanism of Action

The mechanism of action of 2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Compound A : 4-(4-Methoxyphenyl)thiazol-2-amine ( )

- Structure : Thiazole with a 4-methoxyphenyl group at position 4 and an amine at position 2.

- Key Differences : Lacks the piperidine-(2-methoxyethoxy)methyl substituent.

- Properties : The methoxyphenyl group enhances lipophilicity compared to the target compound’s hydrophilic side chain. This may limit solubility but improve membrane permeability.

Compound B : 4-(1,3-Thiazol-4-yl)-1,3-thiazol-2-amine ( )

- Structure : Bithiazole system with an amine at position 2.

- Key Differences : The fused thiazole rings increase rigidity and planar character, contrasting with the flexible piperidine group in the target compound. This could reduce binding to conformationally sensitive targets.

Compound C : 4-(4-Cyclohexylphenyl)thiazol-2-amine ( )

- Structure : Thiazole substituted with a bulky cyclohexylphenyl group.

- Key Differences : The hydrophobic cyclohexylphenyl group may enhance binding to hydrophobic pockets in proteins but reduce aqueous solubility.

Piperidine-Containing Analogs

Compound D : 1-[(1,3-Thiazol-4-yl)methyl]piperidin-4-amine ( )

- Structure : Piperidine linked to a thiazole via a methyl group.

Compound E : Astemizole derivatives ( )

- Structure : Piperidine linked to benzimidazole and fluorophenyl groups.

- Key Differences : The benzimidazole core replaces thiazole, altering electronic properties. Astemizole’s H1-antihistamine activity highlights the importance of aromatic systems in receptor binding.

Data Table: Structural and Hypothetical Properties

Research Implications and Gaps

- The target compound’s unique combination of a thiazole amine and polar piperidine side chain warrants further exploration in drug discovery, particularly for targets requiring balanced hydrophilicity-lipophilicity (e.g., kinases like JAK or BTK).

- Contradictions/Nuances : While highlights piperidine’s role in receptor binding, emphasizes the impact of bulky substituents on solubility. The target compound bridges these features but lacks direct experimental validation.

Biological Activity

2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)thiazol-4-amine, a compound featuring a thiazole ring and a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that thiazole derivatives often exhibit a range of pharmacological effects, including antimicrobial, anticancer, and anticonvulsant activities.

Antimicrobial Activity

Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances antibacterial activity, while oxygenated substituents may impart antifungal properties .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer potential. In vitro studies suggest that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through interaction with specific cellular pathways .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in several studies. For example, analogs have shown promise in reducing seizure activity in animal models, indicating that modifications to the thiazole structure can enhance efficacy .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with methoxy groups exhibited enhanced activity compared to their non-methoxy counterparts. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL for the most active compounds.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| A | 32 | Effective against S. aureus |

| B | 64 | Effective against E. coli |

Case Study 2: Anticancer Properties

In another investigation into the anticancer properties of thiazole derivatives, a series of compounds were tested against A431 and Jurkat cell lines. The compound with the highest activity had an IC50 value of less than 10 µM, demonstrating significant cytotoxicity compared to standard treatments like doxorubicin.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| C | A431 | <10 | More effective than doxorubicin |

| D | Jurkat | <10 | Comparable efficacy |

The mechanisms by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Thiazoles often act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They may interact with neurotransmitter receptors, influencing neuronal excitability and potentially reducing seizure activity.

- Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through various signaling pathways.

Q & A

Q. Basic Characterization

- NMR : 1H/13C NMR confirms thiazole (C4-amine proton at δ 6.8–7.2 ppm) and piperidine (N-CH2-O protons at δ 3.4–3.7 ppm) connectivity .

- HRMS : Exact mass analysis verifies molecular formula (e.g., [M+H]+ for C13H22N3O2S: 308.1432) .

Advanced Techniques - X-ray crystallography : Resolves conformational flexibility in the (2-methoxyethoxy)methyl side chain. Piperidine chair vs. boat configurations impact binding affinity in target proteins .

How should researchers design assays to evaluate its biological activity?

Q. Methodological Framework

- Target selection : Prioritize kinases or GPCRs due to thiazole’s ATP-mimetic properties and piperidine’s role in CNS targets .

- In vitro assays :

- Enzyme inhibition (e.g., acetylcholinesterase IC50 via Ellman’s method) .

- Cellular cytotoxicity (MTT assay, IC50 < 10 µM suggests therapeutic potential) .

- Positive controls : Compare with known thiazole-piperidine hybrids (e.g., acetylcholinesterase inhibitor donepezil analogs) .

What computational strategies predict binding modes with biological targets?

Q. Advanced Modeling

- Molecular docking (AutoDock Vina) : Simulate interactions with acetylcholinesterase (PDB: 4EY7). The thiazole amine may form H-bonds with Ser203, while the methoxyethoxy chain occupies hydrophobic pockets .

- MD simulations : Assess stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns indicates robust binding) .

How to resolve contradictions in biological activity data across studies?

Q. Data Conflict Analysis

- Assay variability : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Structural analogs : Compare with 4-methoxy-phenylthiazole-2-amine derivatives, where methoxy positioning alters IC50 by 10-fold .

- Meta-analysis : Pool data from >3 independent studies to identify trends (e.g., logP < 3 correlates with improved BBB penetration) .

What derivatization strategies enhance selectivity for specific targets?

Q. Advanced Functionalization

- Piperidine modifications : Introduce fluorinated groups (e.g., 4,4-difluoropiperidine) to improve metabolic stability .

- Thiazole substitutions : Replace C4-amine with carboxamide to modulate H-bonding capacity .

- Linker optimization : Shorten the (2-methoxyethoxy)methyl chain to reduce off-target interactions .

How to assess pharmacokinetic properties in preclinical studies?

Q. Methodological Pipeline

- Lipophilicity : Measure logD (pH 7.4) via shake-flask method; optimal range: 1–3 .

- Metabolic stability : Incubate with liver microsomes; t1/2 > 30 min suggests suitability for oral dosing .

- Plasma protein binding : Use ultrafiltration; >90% binding may limit free drug concentration .

What QSAR parameters govern its antimicrobial activity?

Q. QSAR Workflow

- Descriptors : Topological polar surface area (TPSA < 80 Ų enhances permeability) and molar refractivity (MR > 80 correlates with Gram-negative activity) .

- Model validation : Use leave-one-out cross-validation (q² > 0.6 indicates predictive power) .

How to evaluate stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.